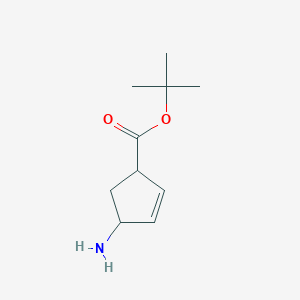
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate typically involves starting from commercially available materials. One common synthetic route includes the protection of amino acids using tert-butyl groups to form tert-butyl-protected amino acid ionic liquids . These protected amino acids can then undergo various reactions to yield the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the reactions being carried out at room temperature .
Chemical Reactions Analysis
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur, especially at the amino group, using various reagents.
Common reagents and conditions used in these reactions include bases like imidazole, solvents such as methylene chloride, and electrophiles like dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of biologically active natural products.
Biology: The compound’s unique structure makes it useful in various biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactant in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl.
Tert-butyl 4-ethynylphenylcarbamate: Another tert-butyl-protected compound used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in different fields.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3 |
InChI Key |
OYSDGVILQVXGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


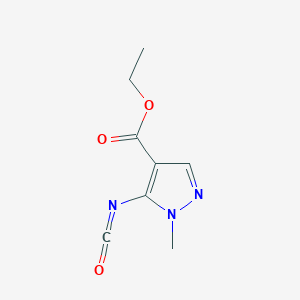
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
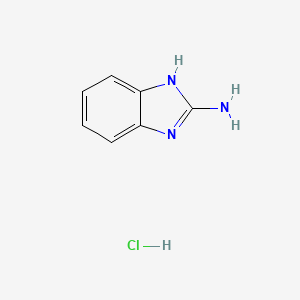

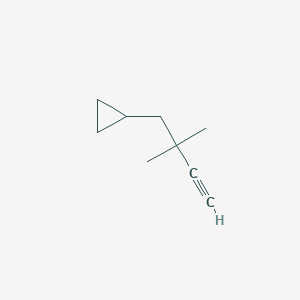
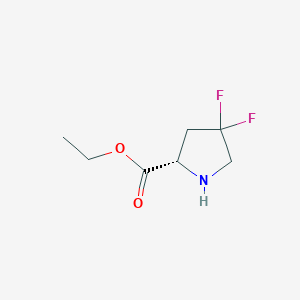
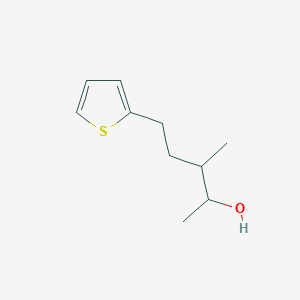
![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
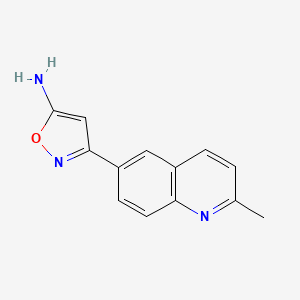
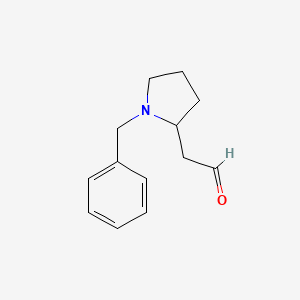
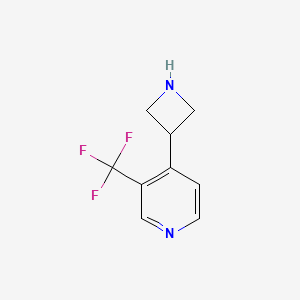
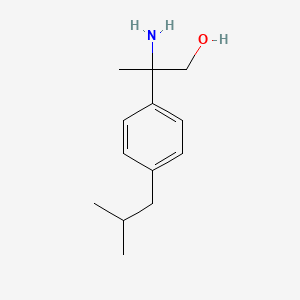
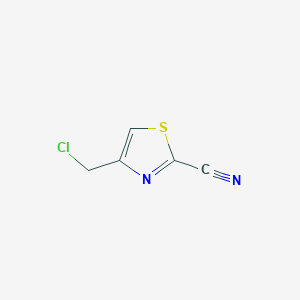
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
